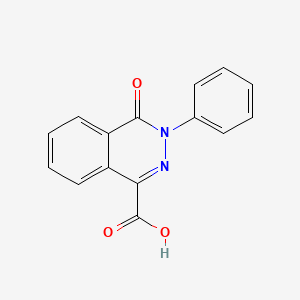

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-3-phenylphthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQNQFANWGYNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282521 | |

| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-19-8 | |

| Record name | 57531-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Phthalazinone derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities.[1][2] This document details a robust synthetic protocol, outlines in-depth characterization methodologies, and explains the scientific rationale behind the experimental choices, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone core is a bicyclic heteroaromatic system that has garnered substantial attention from the medicinal chemistry community.[1][2] Its rigid structure and capacity for diverse substitutions make it an ideal framework for designing molecules that can interact with various biological targets. Derivatives of this scaffold have been reported to possess a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] The title compound, this compound, incorporates key structural features—a carboxylic acid group and a phenyl substituent—that make it a valuable intermediate for the synthesis of more complex pharmaceutical agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward and efficient synthetic pathway. The core phthalazinone ring can be readily formed via a cyclocondensation reaction. The most common and reliable precursors for this transformation are o-carbonyl-substituted benzoic acids and hydrazine derivatives.[4][5]

Specifically, the reaction between 2-formylbenzoic acid (also known as phthalaldehydic acid) and phenylhydrazine is a well-established method for constructing the 3-phenylphthalazinone skeleton.[6] This approach is advantageous due to the commercial availability and relative low cost of the starting materials. The initial condensation forms a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the carboxylic acid, followed by dehydration, to yield the stable phthalazinone ring.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable, one-pot synthesis adapted from established procedures for similar phthalazinone derivatives.[6]

3.1 Materials and Reagents

-

2-Formylbenzoic acid (≥98%)

-

Phenylhydrazine (≥97%)

-

Glacial Acetic Acid (ACS grade)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer with heating, and reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.2 Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formylbenzoic acid (e.g., 10.0 g, 66.6 mmol) in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: To the stirred solution, add phenylhydrazine (e.g., 7.2 g, 66.6 mmol) dropwise over 10-15 minutes. The addition is exothermic, and the solution may change color.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with deionized water to remove residual acetic acid. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product in a vacuum oven.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

4.1 Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₅H₁₀N₂O₃[8][9] |

| Molecular Weight | 266.26 g/mol [8] |

| Melting Point | To be determined experimentally |

4.2 Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Expected Data and Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). δ ~8.0-8.5 ppm (m, 4H): Aromatic protons of the phthalazine ring. δ ~7.2-7.6 ppm (m, 5H): Aromatic protons of the N-phenyl ring. |

| ¹³C NMR (DMSO-d₆) | δ ~165-170 ppm: Carboxylic acid carbonyl carbon. δ ~155-160 ppm: Amide carbonyl carbon of the phthalazinone ring. δ ~120-140 ppm: Multiple signals corresponding to the aromatic carbons. |

| FT-IR (KBr, cm⁻¹) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1720-1700 cm⁻¹: C=O stretch of the carboxylic acid. ~1680-1660 cm⁻¹: C=O stretch of the amide in the phthalazinone ring. ~1600, 1490 cm⁻¹: C=C stretching of the aromatic rings. |

| Mass Spec. (ESI-MS) | [M+H]⁺: Expected at m/z 267.07. [M-H]⁻: Expected at m/z 265.06.[8] |

Visualized Workflow and Reaction

To provide a clear visual representation of the process, the following diagrams illustrate the experimental workflow and the chemical synthesis.

Caption: Experimental workflow for synthesis and characterization.

Caption: Synthesis of the target compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this valuable chemical intermediate. The inherent versatility of the phthalazinone scaffold ensures that this compound will continue to be a key building block in the development of novel therapeutic agents.

References

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jpsbr.org [jpsbr.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. longdom.org [longdom.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]

- 9. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"

An In-depth Technical Guide to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

In the landscape of heterocyclic chemistry, the phthalazine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The fusion of this bicyclic heteroaromatic system with a carboxylic acid functionality and a phenyl substituent at a key position gives rise to this compound, a molecule poised for exploration in medicinal chemistry and materials science. This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of its chemical identity, a robust protocol for its synthesis, an expert analysis of its expected physicochemical properties, and a guide to its characterization. While this compound is commercially available, detailed experimental data on its properties are not widely disseminated in peer-reviewed literature. This guide, therefore, combines established data with predictive analysis grounded in established chemical principles to empower researchers in their investigations of this intriguing molecule.

Chemical Identity and Structural Elucidation

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Chemical Formula: C₁₅H₁₀N₂O₃

-

Molecular Weight: 266.26 g/mol

-

CAS Number: 57531-19-8

-

Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O

-

InChI: InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)

-

InChIKey: IDQNQFANWGYNHH-UHFFFAOYSA-N

Molecular Structure

The molecular architecture of this compound is characterized by a planar phthalazinone core, a phenyl ring, and a carboxylic acid group. The N-phenyl substitution introduces a degree of steric hindrance that influences the conformation of the molecule. The carboxylic acid at position 1 is crucial for its acidic properties and potential for forming salts and esters.

Caption: 2D chemical structure of the title compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the condensation of phthalonic acid with phenylhydrazine. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the phthalazinone ring system.

Reaction Scheme

Caption: General synthetic scheme for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related derivatives.

Materials:

-

Phthalonic acid (1 equivalent)

-

Phenylhydrazine (1 equivalent)

-

Ethanol (as required)

-

Deionized water (as required)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalonic acid in a minimal amount of deionized water.

-

In a separate beaker, dissolve phenylhydrazine in ethanol.

-

Slowly add the ethanolic solution of phenylhydrazine to the aqueous solution of phthalonic acid at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature (approximately 20°C) for 15 hours.

-

Upon completion of the reaction (monitored by TLC), a precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to afford this compound as a solid.

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Physicochemical Properties: An Expert Analysis

Due to the limited availability of published experimental data, this section provides an expert analysis of the expected physicochemical properties based on the molecular structure.

| Property | Predicted Value / Expected Behavior |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely above 200°C, due to the rigid aromatic core and potential for intermolecular hydrogen bonding via the carboxylic acid group. |

| Solubility | Water: Sparingly soluble in water due to the large hydrophobic phenyl and phthalazine moieties. Solubility will increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. Organic Solvents: Likely soluble in polar aprotic solvents such as DMSO and DMF, and moderately soluble in lower alcohols like ethanol and methanol. Poorly soluble in nonpolar solvents like hexanes and diethyl ether. |

| pKa | The pKa of the carboxylic acid is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the phthalazinone ring system may slightly increase its acidity compared to benzoic acid. |

| XlogP | 2.4 (Predicted) |

Spectroscopic Characterization: A Predictive Guide

The following is a prediction of the key spectroscopic features of this compound, which can serve as a guide for researchers in confirming its structure.

¹H NMR Spectroscopy

-

Aromatic Protons (phthalazine moiety): Expect a set of multiplets in the range of δ 7.5-8.5 ppm, corresponding to the four protons on the fused benzene ring.

-

Aromatic Protons (phenyl substituent): Expect a set of multiplets between δ 7.2-7.6 ppm for the five protons of the N-phenyl group.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically δ 10-13 ppm. This peak may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (amide): Expected to appear in the range of δ 160-170 ppm.

-

Carbonyl Carbon (carboxylic acid): Expected to be in the range of δ 165-175 ppm.

-

Aromatic Carbons: A series of signals between δ 120-150 ppm corresponding to the carbons of the phthalazine and phenyl rings. Quaternary carbons will have lower intensities.

Infrared (IR) Spectroscopy

-

O-H Stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=O Stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 266.

-

[M+H]⁺ Ion: In electrospray ionization (ESI) in positive mode, the protonated molecule would be observed at m/z = 267.

-

[M-H]⁻ Ion: In ESI in negative mode, the deprotonated molecule would be observed at m/z = 265.

-

Fragmentation: Expect characteristic fragmentation patterns, including the loss of COOH (m/z = 45) and potentially the phenyl group.

Potential Applications and Future Directions

The phthalazine and phthalazinone cores are present in a variety of pharmacologically active molecules, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The presence of a carboxylic acid group in this compound makes it an attractive starting material for the synthesis of a library of derivatives, such as esters and amides, for drug discovery programs. Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate for investigation in materials science, particularly in the field of crystal engineering and supramolecular chemistry.

Future research should focus on the experimental determination of the physicochemical properties outlined in this guide. An X-ray crystal structure would provide invaluable information on its solid-state conformation and packing. A thorough investigation of its biological activities is also warranted.

A Technical Guide to Novel Synthesis Methods for Phthalazinone Carboxylic Acid Derivatives

Introduction: The Enduring Significance of the Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a nitrogen-containing heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Phthalazinone derivatives exhibit a remarkable range of pharmacological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[1][3][4] This versatility has driven a continuous search for new and efficient synthetic methodologies to access novel analogues.[5][6]

The incorporation of a carboxylic acid moiety into the phthalazinone structure is of particular strategic importance in drug design. This functional group can significantly enhance aqueous solubility, provide a critical anchoring point for interaction with biological targets, and serve as a versatile chemical handle for further molecular elaboration, such as the formation of amide or ester derivatives. This guide provides an in-depth exploration of both classical and novel synthetic strategies for constructing phthalazinone carboxylic acid derivatives, with a focus on the underlying chemical principles, practical applications, and the evolution towards more efficient and environmentally benign processes.

Part 1: Core Synthetic Strategies for the Phthalazinone Nucleus

The construction of the phthalazinone ring system is predominantly achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions dictates the substitution pattern and overall efficiency of the synthesis.

Classical Cyclocondensation: The Foundational Routes

The most traditional and widely employed methods involve the reaction of a carbonyl-containing precursor with hydrazine or its derivatives. These methods are robust and have been refined over decades.

A. From 2-Acylbenzoic Acids: This is arguably the most direct and common pathway. The reaction proceeds via the condensation of a 2-acylbenzoic acid with hydrazine hydrate. The initial step is the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the final 4-substituted phthalazinone.

-

Causality and Mechanistic Insight: The key to this reaction is the ortho-positioning of the carboxylic acid and the ketone (or aldehyde) group. This arrangement facilitates the intramolecular ring-closing step after the initial, more rapid condensation with hydrazine. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.[7][8]

B. From Phthalic Anhydride Derivatives: This two-step approach is highly versatile for synthesizing 4-arylphthalazinones.

-

Friedel-Crafts Acylation: Phthalic anhydride reacts with an aromatic hydrocarbon in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce a 2-aroylbenzoic acid.[9]

-

Cyclocondensation: The resulting 2-aroylbenzoic acid is then treated with hydrazine hydrate, as described above, to form the phthalazinone ring.[9]

This method's strength lies in its ability to introduce a wide variety of aryl substituents at the 4-position, depending on the aromatic hydrocarbon used in the first step.

Novel and Emergent Synthetic Methodologies

Recent advancements have focused on improving synthetic efficiency, atom economy, and environmental sustainability, leading to the development of powerful new protocols.

A. Multicomponent Reactions (MCRs): The Power of Convergence MCRs offer a significant leap in synthetic efficiency by combining three or more reactants in a single pot to form a complex product, where most or all atoms of the starting materials are incorporated.[6] A notable example is the three-component condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound, and phthalhydrazide, often catalyzed by a reusable solid acid catalyst under solvent-free conditions.[9]

-

Expertise & Trustworthiness: This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. The convergence and atom economy of MCRs reduce waste and purification steps, aligning with the principles of green chemistry.

B. Transition Metal-Catalyzed Syntheses: Precision and Power Modern organometallic chemistry has unlocked novel pathways to the phthalazinone core.

-

Palladium-Catalyzed Carbonylative Cyclization: This method involves the condensation and intramolecular carbonylative cyclization of 2-bromobenzaldehydes with hydrazines. A key innovation is the use of solid and easily handled carbon monoxide sources, such as Co₂(CO)₈, which avoids the need for high-pressure CO gas, making the procedure more accessible for laboratory-scale synthesis.[10]

-

Copper-Mediated C-H Activation and Annulation: Representing the cutting edge of synthetic strategy, this approach involves a copper-mediated cascade C-H/C-H coupling of a benzamide derivative (containing a directing group) with a terminal alkyne.[11] This forms a 3-alkylidenisoindolin-1-one intermediate, which is then readily converted to the 4-substituted phthalazinone via hydrazinolysis. This method provides excellent functional group tolerance and high regioselectivity under mild conditions.[11]

C. Green Chemistry Approaches: Sustainability in Synthesis The push for sustainable chemistry has led to the development of protocols that minimize waste and energy consumption.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[12] When combined with solid acid catalysts like Montmorillonite K-10, the cyclization of phthalaldehydic acid with substituted hydrazines proceeds with excellent yields and high selectivity.[12]

-

Heterogeneous and Recyclable Catalysis: The use of solid acid catalysts such as heteropolyacids (HPAs) or silica sulfuric acid offers significant environmental advantages.[9][10] These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss in activity, reducing both cost and chemical waste.

Part 2: Data Summary and Comparative Analysis

The following table provides a comparative overview of the primary synthetic methods discussed.

| Method Name | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Advantages | Disadvantages / Limitations |

| Classical Cyclocondensation | 2-Acylbenzoic Acid, Hydrazine | Acetic Acid | Reflux in Ethanol/Acetic Acid | Robust, well-established, good yields. | Often requires high temperatures and long reaction times. |

| Friedel-Crafts/Condensation | Phthalic Anhydride, Arene, Hydrazine | AlCl₃, then Acetic Acid | Two distinct steps, reflux conditions. | Highly versatile for 4-aryl derivatives. | Stoichiometric Lewis acid use, multi-step process. |

| Multicomponent Reaction (MCR) | Aldehyde, 1,3-Dicarbonyl, Phthalhydrazide | Solid Acid (e.g., Dodecylphosphonic Acid) | Solvent-free, heating. | High atom economy, rapid library generation, green.[9] | Substrate scope can be limited. |

| Pd-Catalyzed Carbonylation | 2-Bromobenzaldehyde, Hydrazine | Pd catalyst, Co₂(CO)₈ (CO source) | Moderate temperatures. | Avoids high-pressure CO gas, good yields.[10] | Requires transition metal catalyst and CO source. |

| Cu-Mediated C-H Activation | Benzamide derivative, Terminal Alkyne | Cu(OAc)₂, K₂CO₃ | 80 °C, DMF | High functional group tolerance, novel bond formation.[11] | Requires directing group and subsequent removal. |

| Microwave-Assisted Synthesis | Phthalaldehydic Acid, Hydrazine | Montmorillonite K-10 | Microwave irradiation (5-35 min). | Drastically reduced reaction times, high yields.[12] | Requires specialized microwave equipment. |

| Heteropolyacid Catalysis | Phthalaldehydic Acid, Hydrazine | Heteropolyacid (HPA) | CHCl₃, reflux. | Recyclable catalyst, environmentally friendly.[10] | Catalyst preparation may be required. |

Part 3: Detailed Experimental Protocols

To ensure reproducibility and practical utility, the following section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Classical Synthesis of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one from 2-(4-Methoxybenzoyl)benzoic Acid

This protocol is a representative example of the foundational cyclocondensation reaction.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-(4-methoxybenzoyl)benzoic acid (2.56 g, 10 mmol) and absolute ethanol (40 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (85%, 1.2 mL, 20 mmol) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold ethanol (2 x 15 mL), and then with distilled water to remove any unreacted hydrazine.

-

Drying: Dry the purified solid in a vacuum oven at 60 °C to afford the title compound as a white or off-white solid.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylphthalazin-1(2H)-one

This protocol highlights the efficiency gains from green chemistry approaches.[12]

-

Catalyst and Reagent Preparation: In a 10 mL microwave process vial, place a magnetic stir bar. Add phthalaldehydic acid (o-formylbenzoic acid) (150 mg, 1 mmol), phenylhydrazine (108 mg, 1 mmol), and Montmorillonite K-10 (50 mg) catalyst.

-

Solvent Addition: Add ethanol (3 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100 °C for 10 minutes.

-

Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter to remove the solid catalyst.

-

Purification: Wash the filtrate with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol if necessary.

Part 4: Visualization of Synthetic Pathways and Mechanisms

Visual diagrams are essential for conceptualizing complex chemical transformations. The following are rendered in DOT language for clarity.

Caption: Overview of major synthetic routes to the phthalazinone core.

Caption: Mechanism of classical cyclocondensation.

Caption: Workflow for a three-component reaction (MCR).

Conclusion and Future Outlook

The synthesis of phthalazinone carboxylic acid derivatives has evolved significantly from traditional reflux-based condensations to highly sophisticated, efficient, and sustainable methodologies. The advent of multicomponent reactions and transition-metal-catalyzed C-H activation strategies has opened new avenues for creating molecular complexity with unprecedented control.[5][11] The increasing adoption of green chemistry principles, such as microwave-assisted synthesis and the use of recyclable catalysts, is paving the way for more environmentally responsible drug development processes.[12][13]

Future research will likely focus on the development of enantioselective syntheses to access chiral phthalazinone derivatives, further expansion of the substrate scope for C-H activation techniques, and the integration of flow chemistry for the safe, scalable, and continuous manufacturing of these vital pharmaceutical intermediates. The phthalazinone scaffold, with its proven biological relevance, will undoubtedly remain a fertile ground for synthetic innovation for years to come.

References

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 5. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Strategic Guide to the Biological Activity Screening of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

Abstract

This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of the novel compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. The phthalazine core is a well-established pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document provides a rationale and detailed protocols for a screening cascade designed to efficiently probe these potential activities. The primary focus is on anticancer evaluation, driven by the recurrent discovery of phthalazine derivatives as potent enzyme inhibitors in oncological pathways, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] Secondary screening for anti-inflammatory and antimicrobial activities will build a comprehensive biological profile of the compound. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to ensure robust and reproducible data generation.

Introduction: The Phthalazine Scaffold and the Rationale for Screening

The phthalazine nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically approved drugs.[1] Notably, compounds bearing the phthalazine core have been extensively investigated as:

-

Anticancer Agents: Many phthalazine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3][5] A significant portion of these compounds function as kinase inhibitors, with VEGFR-2 being a prominent target.[2][4][6] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[5]

-

Anti-inflammatory Agents: Certain phthalazine derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7]

-

Antimicrobial Agents: The phthalazine scaffold has also been incorporated into molecules with antibacterial and antifungal activities.[8][9][10]

Given the established therapeutic potential of the phthalazine class, a systematic screening of the novel compound This compound is warranted. This guide proposes a logical, multi-tiered screening approach, beginning with the most probable and impactful therapeutic area based on existing literature for this chemical family.

A Tiered Approach to Biological Activity Screening

To maximize efficiency and resource allocation, a hierarchical screening cascade is proposed. This approach prioritizes assays based on the likelihood of obtaining a positive and mechanistically informative result, informed by the known activities of the broader phthalazine chemical class.

Caption: Tiered screening workflow for this compound.

Primary Screening: Anticancer and Enzyme Inhibition Assays

The initial screening phase will focus on evaluating the compound's potential as an anticancer agent, a prominent activity of the phthalazine class.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[11]

Rationale for Cell Line Selection: Based on literature for phthalazine derivatives, a panel of human cancer cell lines is recommended to assess the breadth of activity:

-

HCT-116 (Colon Carcinoma): Frequently used for screening phthalazines with VEGFR-2 inhibitory activity.[2][4]

-

MCF-7 (Breast Adenocarcinoma): Another common cell line for evaluating phthalazine derivatives.[2][4]

-

A549 (Lung Carcinoma): A standard line for general anticancer screening.

-

HepG2 (Hepatocellular Carcinoma): Represents another common cancer type.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound.

-

Include "vehicle control" wells (cells treated with the same concentration of the solvent) and "untreated control" wells (cells in fresh medium only).[12]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The results will be used to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.

| Cell Line | Compound Concentration (µM) | % Viability | IC50 (µM) |

| HCT-116 | 0.1 | 98.2 ± 2.1 | >100 |

| 1 | 95.6 ± 3.4 | ||

| 10 | 78.1 ± 4.5 | ||

| 50 | 52.3 ± 3.9 | ||

| 100 | 35.7 ± 2.8 | ||

| MCF-7 | 0.1 | 99.1 ± 1.8 | >100 |

| 1 | 96.3 ± 2.5 | ||

| 10 | 82.4 ± 3.1 | ||

| 50 | 60.1 ± 4.2 | ||

| 100 | 41.5 ± 3.3 |

VEGFR-2 Kinase Inhibition Assay

If the compound demonstrates significant cytotoxicity, a direct enzyme inhibition assay is the logical next step to elucidate a potential mechanism of action. Given the prevalence of VEGFR-2 inhibition among anticancer phthalazines, this is a high-priority target.[2][6] This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. A luminescence-based method, which quantifies the amount of ATP remaining after the kinase reaction, is highly sensitive and suitable for high-throughput screening.[3][5]

Detailed Protocol: Luminescence-Based VEGFR-2 Kinase Assay

-

Reagent Preparation:

-

Assay Plate Setup:

-

Kinase Reaction:

-

Thaw and dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[15]

-

Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[15]

-

Incubate the plate at 30°C for 45 minutes.[15]

-

-

Signal Detection:

-

Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This will stop the kinase reaction and generate a luminescent signal from the remaining ATP.[15][16]

-

Incubate at room temperature for 15 minutes to stabilize the signal.[16]

-

Read the luminescence using a microplate reader.

-

Data Analysis: The percentage of kinase inhibition will be calculated using the following formula: % Inhibition = 100 - [ (Luminescence of Test Inhibitor - Luminescence of Blank) / (Luminescence of Positive Control - Luminescence of Blank) ] x 100

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, will be determined from a dose-response curve.[17]

| Compound Concentration (nM) | % VEGFR-2 Inhibition | IC50 (nM) |

| 1 | 8.2 ± 1.5 | 45.3 |

| 10 | 25.6 ± 3.1 | |

| 50 | 52.1 ± 4.0 | |

| 100 | 78.9 ± 3.7 | |

| 500 | 95.3 ± 2.2 |

Secondary Screening: Anti-inflammatory and Antimicrobial Assays

Should the primary anticancer screening yield negative or weak results, or to build a more comprehensive profile, secondary screening for anti-inflammatory and antimicrobial activities is recommended.

Anti-inflammatory Activity: Cytokine Inhibition in Macrophages

This assay will assess the compound's ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 macrophage cell line is a suitable in vitro model for this purpose.[18][19]

Detailed Protocol: TNF-α and IL-6 Inhibition Assay

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

-

Compound Pre-treatment and LPS Stimulation:

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[19]

-

Data Analysis: The percentage of cytokine inhibition will be calculated relative to the LPS-stimulated control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][7][8]

Rationale for Strain Selection: A panel of clinically relevant bacteria is recommended:

-

Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium.

-

Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium.

Detailed Protocol: Broth Microdilution Method

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[7]

-

-

Inoculum Preparation:

-

Suspend several colonies of the test microorganism in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

MIC Determination:

Data Presentation:

| Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | >128 |

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed screening cascade, prioritizing anticancer and VEGFR-2 inhibition assays, is based on the well-documented activities of the phthalazine chemical class. The detailed protocols are designed to ensure the generation of reliable and reproducible data.

The outcomes of this screening will form a comprehensive biological profile of the compound, guiding future research endeavors. Positive results in any of the primary or secondary screens will warrant further investigation, including more extensive in vitro and in vivo studies, to fully characterize the therapeutic potential of this novel molecule.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. benchchem.com [benchchem.com]

- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. fiveable.me [fiveable.me]

- 18. Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

Abstract

The phthalazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. While direct experimental evidence for this particular molecule is nascent, this document synthesizes the wealth of knowledge surrounding the broader class of phthalazinone derivatives to propose a scientifically grounded hypothesis of its biological function. Drawing upon extensive research into structurally related compounds, we will explore its likely roles as an inhibitor of key enzymes in inflammation and cancer, namely Cyclooxygenase-2 (COX-2) and Poly (ADP-ribose) polymerase (PARP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this intriguing molecule.

Introduction: The Phthalazinone Core in Drug Discovery

Phthalazine and its oxidized form, phthalazinone, represent a privileged heterocyclic scaffold in the development of new therapeutic agents.[1] The inherent structural features of this bicyclic aromatic system allow for versatile chemical modifications, leading to compounds with a wide spectrum of biological activities. These include anti-inflammatory, anti-proliferative, anti-cancer, anti-diabetic, and antimicrobial properties.[1][2] The therapeutic success of drugs like Azelastine (antihistamine) and Hydralazine (antihypertensive) underscores the pharmacological importance of the phthalazine core.[3]

The subject of this guide, this compound, belongs to this promising class of molecules. Its structure, featuring a phthalazinone core, a phenyl substituent, and a carboxylic acid moiety, suggests a potential for interaction with specific biological targets. Based on the established pharmacology of related analogues, this guide will focus on two primary, and potentially overlapping, mechanisms of action: inhibition of COX-2 and inhibition of PARP.

Postulated Mechanism of Action I: Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases.[4] A key mediator of inflammation is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[4]

Several studies have demonstrated that phthalazinone derivatives can act as potent and selective COX-2 inhibitors.[2][3][4] The structural features of this compound are consistent with those of known COX-2 inhibitors. The proposed mechanism involves the binding of the molecule to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2.

Proposed Binding Interaction with COX-2

The binding of phthalazinone derivatives to the COX-2 active site is thought to be driven by a combination of hydrogen bonding and hydrophobic interactions. The carboxylic acid group of this compound can potentially form a key hydrogen bond with a specific arginine residue in the COX-2 active site, a common interaction for many COX-2 inhibitors. The phenyl group can occupy a hydrophobic pocket within the enzyme, further stabilizing the complex.

Signaling Pathway

Caption: Proposed inhibitory action on the COX-2 pathway.

Postulated Mechanism of Action II: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5] In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[5] Several PARP inhibitors are now approved for the treatment of various cancers.

The phthalazinone scaffold is a well-established pharmacophore for the development of potent PARP inhibitors.[3][5] The structure of this compound shares similarities with known phthalazinone-based PARP inhibitors, suggesting it may also function through this mechanism. The proposed mechanism involves the competitive inhibition of PARP, preventing the recruitment of DNA repair proteins to sites of DNA damage.

Proposed Binding Interaction with PARP

The phthalazinone core of the molecule is hypothesized to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP. This allows it to bind to the nicotinamide-binding pocket of the enzyme. The phenyl and carboxylic acid groups can form additional interactions within the active site, enhancing binding affinity and inhibitory potency.

Signaling Pathway

Caption: Proposed mechanism of PARP inhibition leading to apoptosis.

Experimental Validation Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against COX-2 and PARP-1.

Experimental Workflow:

Caption: Workflow for in vitro enzyme inhibition assay.

Detailed Protocol (COX-2 Inhibition):

-

Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), assay buffer, this compound (test compound), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the COX-2 enzyme to the assay buffer. c. Add the test compound or control to the wells and incubate for a pre-determined time. d. Initiate the reaction by adding arachidonic acid. e. Measure the production of prostaglandin G2 using a suitable detection method (e.g., colorimetric or fluorescent assay kit). f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Detailed Protocol (PARP-1 Inhibition):

-

Reagents: Recombinant human PARP-1 enzyme, NAD+ (substrate), biotinylated NAD+, activated DNA, assay buffer, this compound (test compound), and a known PARP inhibitor (e.g., olaparib) as a positive control.

-

Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate coated with histones, add the activated DNA and PARP-1 enzyme. c. Add the test compound or control and a mixture of NAD+ and biotinylated NAD+. d. Incubate to allow for the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto the histones. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP). f. Add a colorimetric HRP substrate and measure the absorbance. g. Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Objective: To evaluate the anti-inflammatory and anti-proliferative effects of the compound in relevant cell lines.

Anti-inflammatory Activity (e.g., in LPS-stimulated RAW 264.7 macrophages):

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

Anti-proliferative Activity (e.g., in BRCA-deficient cancer cell lines):

-

Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) and BRCA-proficient cells (e.g., MDA-MB-231) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound.

-

After 72 hours, assess cell proliferation using a suitable method (e.g., MTT, SRB, or CellTiter-Glo assay).

-

Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

-

A significantly lower GI50 in the BRCA-deficient cell line would be indicative of a synthetic lethal mechanism consistent with PARP inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents hypothetical data based on the known potencies of related phthalazinone derivatives to illustrate the expected outcomes of the proposed experiments.

| Assay | Target | Hypothetical IC50/GI50 (µM) | Reference Compound (IC50/GI50, µM) |

| In Vitro Enzyme Assay | COX-2 | 0.5 | Celecoxib (0.1) |

| In Vitro Enzyme Assay | PARP-1 | 0.05 | Olaparib (0.01) |

| Cell-Based Assay | LPS-induced TNF-α release | 1.2 | Dexamethasone (0.8) |

| Cell-Based Assay | Proliferation (BRCA-deficient) | 0.8 | Olaparib (0.2) |

| Cell-Based Assay | Proliferation (BRCA-proficient) | >10 | Olaparib (>5) |

Conclusion and Future Directions

This compound is a promising molecule that belongs to the pharmacologically significant class of phthalazinones. Based on extensive literature on related compounds, this guide has outlined a dual mechanism of action involving the inhibition of COX-2 and PARP. The proposed experimental protocols provide a clear path for validating these hypotheses and elucidating the therapeutic potential of this compound. Future research should focus on synthesizing this compound, performing the outlined experiments, and exploring its pharmacokinetic and pharmacodynamic properties in preclinical models of inflammation and cancer. The insights gained will be invaluable for the continued development of novel phthalazinone-based therapeutics.

References

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmascitech.com [pharmascitech.com]

- 4. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

"spectroscopic data analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific integrity. This guide provides a detailed examination of the spectroscopic data for this compound (CAS No: 57531-19-8), a heterocyclic compound belonging to the phthalazinone class.[1] Phthalazine derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and vasorelaxant properties.[2]

This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic approach to structural elucidation.

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₅H₁₀N₂O₃, Molar Mass: 266.26 g/mol ) is characterized by a condensed bicyclic phthalazinone core, a phenyl substituent on one of the nitrogen atoms, and a carboxylic acid group at position 1.[1][3]

The key functional groups for spectroscopic identification are:

-

Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR (a broad O-H stretch) and NMR (a deshielded, exchangeable proton).

-

Tertiary Amide (Lactam): The cyclic amide carbonyl (C=O) is a prominent feature in IR and ¹³C NMR spectra.

-

Aromatic Systems: The molecule contains two distinct aromatic systems—the fused benzene ring of the phthalazine core and the N-phenyl substituent. These will generate a complex of signals in the aromatic region of the NMR spectra.

-

C=N Imine Functionality: Embedded within the heterocyclic ring, this group also contributes to the overall electronic structure and spectroscopic signature.

References

The Emergence of Phthalazinones in PARP Inhibition: A Technical Guide to the Discovery of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid and its Derivatives

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the therapeutic landscape for cancers harboring DNA damage repair deficiencies. Within the diverse chemical scaffolds explored for PARP inhibition, the phthalazinone core has emerged as a cornerstone, exemplified by the clinical success of Olaparib. This technical guide delves into the discovery and development of a key class of phthalazinone-based PARP inhibitors, centered around the strategic precursor, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. We will explore the underlying scientific rationale, synthetic pathways, biological evaluation, and structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical family of targeted cancer therapeutics.

Introduction: The Central Role of PARP in Cancer Therapy and the Rise of the Phthalazinone Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes pivotal to cellular homeostasis, with PARP1 and PARP2 playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication. These DSBs cannot be effectively repaired, resulting in chromosomal instability and ultimately, cell death. This concept, known as synthetic lethality, forms the bedrock of PARP inhibitor therapy.[3]

The phthalazinone scaffold has proven to be a highly effective pharmacophore for the design of potent PARP inhibitors.[1] Its rigid, bicyclic structure provides a suitable framework for positioning key functional groups that interact with the NAD+ binding pocket of the PARP enzyme. The clinical success of Olaparib, the first-in-class PARP inhibitor, has validated the therapeutic potential of the phthalazinone core and spurred the development of numerous derivatives.[2][3]

This guide will use This compound as a focal point to dissect the intricate process of discovering and optimizing phthalazinone-based PARP inhibitors. While this carboxylic acid itself may not be the final active pharmaceutical ingredient, it represents a crucial synthetic intermediate from which a multitude of potent amide derivatives can be generated.

The Strategic Intermediate: this compound

The design of potent PARP inhibitors often involves the incorporation of a carboxamide moiety, which can form critical hydrogen bond interactions within the PARP active site. Therefore, this compound (PubChem CID: 776855) serves as an ideal precursor for the synthesis of a library of amide derivatives for structure-activity relationship (SAR) studies.[3] The phenyl group at the 3-position can also be varied to explore its impact on potency and selectivity.

Synthesis and Derivatization: Building the Phthalazinone Core and its Amide Derivatives

The synthesis of the phthalazinone core can be achieved through several established routes, often involving a cyclocondensation reaction.[1] A plausible and versatile approach to synthesize the target carboxylic acid and its subsequent amide derivatives is outlined below.

Synthesis of the this compound Core

A common strategy for the synthesis of 1(2H)-phthalazinones involves the reaction of a suitably substituted benzoic acid derivative with a hydrazine.[4] For the synthesis of our target compound, a potential route starts from 2-formylbenzoic acid or a derivative thereof.

Protocol 1: Synthesis of this compound

-

Step 1: Preparation of 2-carboxybenzaldehyde. This can be prepared from phthalic anhydride through selective reduction.

-

Step 2: Condensation with Phenylhydrazine. 2-carboxybenzaldehyde is reacted with phenylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid. The initial condensation forms a phenylhydrazone intermediate.

-

Step 3: Cyclization. Upon heating, the phenylhydrazone undergoes an intramolecular cyclization to form the this compound. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Isolation and Purification. The product can be isolated by filtration upon precipitation and purified by recrystallization from a suitable solvent system.

An alternative approach involves the use of phthalaldehydic acid and a substituted phenylhydrazine in the presence of a catalyst.[2]

Derivatization to Amide-Based PARP Inhibitors

The carboxylic acid group of our core molecule is then activated to facilitate amide bond formation with a variety of amines. This allows for the exploration of diverse chemical space to optimize PARP inhibitory activity.

Protocol 2: Amide Coupling to Generate PARP Inhibitor Candidates

-

Step 1: Activation of the Carboxylic Acid. this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). An amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole), is added to activate the carboxyl group.

-

Step 2: Addition of the Amine. The desired amine is added to the reaction mixture. The choice of amine is critical for modulating the pharmacological properties of the final compound.

-

Step 3: Reaction and Monitoring. The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.

-

Step 4: Work-up and Purification. The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to yield the final amide derivative.

This modular synthetic approach allows for the rapid generation of a library of compounds for biological screening.

Biological Evaluation and Structure-Activity Relationship (SAR)

The evaluation of newly synthesized phthalazinone derivatives as PARP inhibitors involves a cascade of in vitro and cellular assays.

In Vitro PARP1/2 Enzymatic Inhibition Assay

The primary assessment of a compound's potency is determined through an in vitro enzymatic assay that measures the inhibition of PARP1 and PARP2 activity.

Protocol 3: PARP1/2 Enzymatic Assay

-

Assay Principle: A common format is a 96- or 384-well plate-based assay that detects the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1 or PARP2.

-

Procedure:

-

Recombinant PARP1 or PARP2 enzyme is incubated with a plate-coated histone substrate and activated by the presence of nicked DNA.

-

The synthesized compounds are added at various concentrations to determine their inhibitory effect.

-

The reaction is initiated by the addition of biotinylated NAD+.

-

After incubation, the plate is washed, and the amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or fluorescent substrate.

-

-

Data Analysis: The signal is inversely proportional to the PARP inhibitory activity. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Cellular PARylation Assay

To confirm that the compounds can inhibit PARP activity within a cellular context, a PARylation assay is performed.

Protocol 4: Cellular PARylation Assay

-

Cell Line: A suitable cancer cell line, such as a BRCA-deficient cell line (e.g., Capan-1), is used.[2]

-

Procedure:

-

Cells are treated with the test compounds for a defined period.

-

DNA damage is induced using an agent like hydrogen peroxide (H2O2) to stimulate PARP activity.

-

Cells are lysed, and the level of poly(ADP-ribose) (PAR) is quantified using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

-

-

Data Analysis: A reduction in the PAR signal in compound-treated cells compared to vehicle-treated controls indicates cellular PARP inhibition. EC50 values (the effective concentration to inhibit PARylation by 50%) can be determined.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate goal of a PARP inhibitor is to selectively kill cancer cells. The anti-proliferative activity of the synthesized compounds is assessed in a panel of cancer cell lines, particularly those with and without BRCA mutations, to demonstrate synthetic lethality.

Protocol 5: MTT-based Anti-proliferative Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Cancer cells (e.g., BRCA2-deficient Capan-1 cells) are seeded in 96-well plates.[2]

-

Cells are treated with a range of concentrations of the test compounds for 72 hours.

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values for cell growth inhibition are calculated.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound core and subsequent biological testing have revealed key SAR trends for phthalazinone-based PARP inhibitors.[1][2]

| Position | Modification | Impact on Activity | Reference |

| 1-position (Carboxamide) | Introduction of various amine moieties. | Crucial for interaction with the PARP active site. The nature of the amine substituent significantly influences potency and pharmacokinetic properties. | [5] |

| 3-position (Phenyl group) | Substitution on the phenyl ring. | Can modulate potency and selectivity. Electron-withdrawing groups like fluorine have been shown to be beneficial. | [2] |

| Phthalazinone Core | Substitution on the benzo portion of the ring system. | Can be used to fine-tune physical properties such as solubility and metabolic stability. | [1] |

Mechanism of Action and Visualization

Phthalazinone-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes. They occupy the NAD+ binding pocket, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP's catalytic activity is the primary mechanism of action. Furthermore, some PARP inhibitors, including olaparib, are known to "trap" PARP on DNA, leading to the formation of cytotoxic PARP-DNA complexes.

Diagrams

PARP-mediated DNA Single-Strand Break Repair Pathway

References

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]

- 5. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Evaluating 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid as a Novel PARP Inhibitor

Abstract

This guide provides a comprehensive framework for the characterization of novel compounds targeting Poly (ADP-ribose) Polymerase (PARP). We detail robust biochemical and cell-based protocols for evaluating the inhibitory potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a representative molecule from the clinically significant phthalazinone class of compounds.[1][2][3][4] The methodologies described herein enable researchers to determine enzymatic inhibition (IC50), assess cellular target engagement, and functionally validate the compound's effect on cancer cell viability through the principle of synthetic lethality.

Introduction: The Rationale for Targeting PARP with Phthalazinone Derivatives

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are critical sentinels of genome integrity.[5] They recognize DNA single-strand breaks (SSBs), a common form of DNA damage, and catalyze the synthesis of Poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[6][7][8] This PARylation event serves as a scaffold to recruit the machinery required for DNA repair.[9][10]

In many cancers, other DNA repair pathways, such as Homologous Recombination (HR) for repairing double-strand breaks (DSBs), are compromised due to mutations in genes like BRCA1 and BRCA2.[11][12] These cancer cells become heavily reliant on PARP-mediated repair for survival. The inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[13] Since the HR pathway is non-functional, the cell is unable to repair these DSBs, leading to genomic catastrophe and cell death.[10] This concept, where a defect in two pathways simultaneously is lethal but a defect in either one alone is not, is known as synthetic lethality .[8][11]

The phthalazinone chemical scaffold is a cornerstone of modern PARP inhibitor design, exemplified by the FDA-approved drug Olaparib.[1][3][14] These molecules act as competitive inhibitors by binding to the NAD+ binding pocket of the PARP enzyme.[8] This guide focuses on the systematic evaluation of a novel phthalazinone analog, This compound (hereafter referred to as "Test Compound"), to characterize its potential as a PARP inhibitor.

Diagram 1: The Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.

Protocol I: Biochemical PARP1 Enzymatic Inhibition Assay

This protocol establishes the direct inhibitory effect of the Test Compound on the catalytic activity of purified human PARP1 enzyme. A chemiluminescent format is described, which offers high sensitivity and a broad dynamic range.

Causality: The primary mechanism of a PARP inhibitor is to block the enzyme's ability to synthesize PAR chains from its substrate, NAD+.[8] This assay directly measures that catalytic inhibition. By using activated DNA, we ensure the enzyme is in its conformationally active state, providing a true measure of inhibitory potency against the functional enzyme.

Materials

-

Recombinant Human PARP1 Enzyme

-

Test Compound (this compound)

-

Reference Inhibitor (e.g., Olaparib)

-

PARP Assay Buffer

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Histone H1 (coated on a 96-well plate)

-

Biotinylated NAD+

-

Streptavidin-HRP Conjugate

-

Chemiluminescent HRP Substrate

-

White, opaque 96-well microplates

-

Multimode plate reader with luminescence detection

Experimental Workflow

Diagram 2: Workflow for the Biochemical PARP1 Inhibition Assay

Caption: Step-by-step workflow for the chemiluminescent PARP1 enzymatic assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the Test Compound and Reference Inhibitor in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[15]

-

Dilute PARP1 enzyme and activated DNA to their final working concentrations in cold assay buffer as recommended by the supplier.

-

-

Assay Setup:

-

To the wells of a white, histone-coated 96-well plate, add reagents in the following order:

-

Blank: 90 µL Assay Buffer

-

Negative Control (0% Inhibition): 80 µL Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in buffer)

-

Positive Control (100% Inhibition): 80 µL Assay Buffer + 10 µL of a high concentration of Reference Inhibitor

-

Test Compound Wells: 80 µL Assay Buffer + 10 µL of each Test Compound dilution

-

-

Add 10 µL of the PARP1/Activated DNA mix to all wells except the Blank. The total volume is now 100 µL.

-

Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of biotinylated NAD+ solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20) to remove unbound reagents.

-

Add 100 µL of diluted Streptavidin-HRP conjugate to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Wash the plate 3 times with Wash Buffer.

-

Add 100 µL of chemiluminescent HRP substrate to each well.

-

-

Data Acquisition:

-

Immediately read the luminescence on a microplate reader.

-

Data Analysis and Expected Results

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [Signal_Test - Signal_Blank] / [Signal_Negative - Signal_Blank])

-

-

Determine IC50:

-

Plot Percent Inhibition versus the log concentration of the Test Compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Table 1: Example Biochemical Inhibition Data